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Compound of Interest

Compound Name: Azido-PEG4-alcohol

Cat. No.: B1666432 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Azido-PEG4-alcohol is a versatile, hydrophilic linker molecule widely employed in the field of

bioconjugation.[1] Its structure incorporates a terminal azide group, a flexible tetraethylene

glycol (PEG4) spacer, and a primary alcohol. The azide functionality serves as a chemical

handle for highly specific and efficient "click chemistry" reactions, namely the Copper-

Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne

Cycloaddition (SPAAC).[2][3][4][5] The PEG4 spacer enhances the solubility and reduces the

immunogenicity of the conjugated biomolecules, while the terminal alcohol can be further

modified if required.[6] This combination of features makes Azido-PEG4-alcohol an invaluable

tool for a variety of applications, including the synthesis of Proteolysis Targeting Chimeras

(PROTACs), the development of Antibody-Drug Conjugates (ADCs), site-specific labeling of

proteins and other biomolecules for imaging and tracking studies.[1][4][5][7]
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Property Value Reference

Chemical Formula C₈H₁₇N₃O₄ [8][9]

Molecular Weight 219.23 g/mol [8][9]

CAS Number 86770-67-4 [8][9]

Appearance Colorless oil [8]

Solubility
Soluble in DCM, THF,

acetonitrile, DMF, and DMSO
[8]

Key Applications
Proteolysis Targeting Chimeras (PROTACs): Azido-PEG4-alcohol is a commonly used

linker in the modular synthesis of PROTACs.[2][10] PROTACs are heterobifunctional

molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination

and subsequent degradation of the target protein by the proteasome.[1][11] The PEG4 linker

provides the necessary spacing and flexibility for the formation of a productive ternary

complex between the target protein, the PROTAC, and the E3 ligase.[12]

Antibody-Drug Conjugates (ADCs): In ADC development, Azido-PEG4-alcohol can be used

to link a cytotoxic drug to a monoclonal antibody, enabling targeted delivery of the

therapeutic agent to cancer cells.

Biomolecule Labeling: This linker is instrumental in the site-specific labeling of proteins,

antibodies, and nucleic acids with imaging agents (e.g., fluorescent dyes) or other reporter

molecules.[5] This allows for the visualization and tracking of biomolecules in living cells and

organisms.[5]

Signaling Pathway: PROTAC Mechanism of Action
Proteolysis Targeting Chimeras (PROTACs) leverage the cell's endogenous ubiquitin-

proteasome system (UPS) to selectively degrade target proteins.[1] The PROTAC molecule

acts as a bridge, bringing a target protein of interest (POI) into close proximity with an E3

ubiquitin ligase.[1][11] This induced proximity facilitates the transfer of ubiquitin from an E2

conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. The
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PROTAC molecule is then released and can catalytically induce the degradation of multiple

POI molecules.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the conjugation of an alkyne-modified

biomolecule with Azido-PEG4-alcohol.[2][13][14]

Quantitative Parameters for CuAAC Reaction
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Reagent
Recommended Molar
Ratio/Concentration

Notes

Alkyne-modified Biomolecule 1 equivalent The limiting reagent.

Azido-PEG4-alcohol 1.1 - 10 equivalents

A slight to significant excess

can drive the reaction to

completion. For proteins, a 10-

fold molar excess is a good

starting point.[2][6]

Copper(II) Sulfate (CuSO₄)
0.01 - 0.1 equivalents (1-10

mol%)

Precursor for the Cu(I)

catalyst. A final concentration

of 50 µM to 2 mM can be used.

[2][6]

Sodium Ascorbate
0.1 - 1.0 equivalents (10-100

mol%)

Reducing agent to maintain

copper in the Cu(I) state. A

fresh 1 M stock solution is

recommended.[2]

Cu(I)-stabilizing Ligand (e.g.,

THPTA, TBTA)

0.01 - 0.1 equivalents (1-10

mol%)

Stabilizes the Cu(I) catalyst,

enhances reaction efficiency,

and protects biomolecules

from oxidative damage.[2][13]

A 1:5 ratio of CuSO₄:Ligand is

often recommended.[6]

Materials:

Alkyne-modified biomolecule (e.g., protein, peptide)

Azido-PEG4-alcohol

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

Sodium ascorbate
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-

yl)methyl]amine (TBTA)

Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving reagents

Deionized water

Degassing equipment (e.g., nitrogen or argon gas)

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

Preparation of Stock Solutions:

Prepare a stock solution of the alkyne-modified biomolecule in the reaction buffer.

Prepare a 10-50 mM stock solution of Azido-PEG4-alcohol in DMSO or DMF.

Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.

Prepare a 250 mM stock solution of THPTA or TBTA in deionized water or DMSO.

Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water immediately

before use.

Reaction Setup:

In a reaction vessel, combine the alkyne-modified biomolecule and Azido-PEG4-alcohol
(using the desired molar excess).

Add the reaction buffer to achieve the desired final concentration of reactants.

Prepare a premix of CuSO₄ and the stabilizing ligand (e.g., in a 1:5 molar ratio).[6]

Add the CuSO₄:Ligand premix to the reaction mixture.
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Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes to

remove dissolved oxygen.[2]

Reaction Initiation and Monitoring:

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[6]

Incubate the reaction at room temperature for 1-4 hours. Reaction times may vary

depending on the specific reactants and may require optimization.[15]

Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE,

mass spectrometry, or HPLC).

Purification:

Upon completion, purify the bioconjugate to remove excess reagents and byproducts

using size-exclusion chromatography, dialysis, or another suitable purification method.

CuAAC Experimental Workflow
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CuAAC Bioconjugation Protocol

1. Prepare Stock Solutions
- Alkyne-Biomolecule
- Azido-PEG4-alcohol

- CuSO4 & Ligand
- Sodium Ascorbate (fresh)

2. Reaction Setup
- Combine Alkyne-Biomolecule and Azido-PEG4-alcohol

- Add Buffer
- Add CuSO4:Ligand Premix

3. Degas Reaction Mixture
(Nitrogen or Argon)

4. Initiate Reaction
- Add Sodium Ascorbate

5. Incubate
(Room Temperature, 1-4 hours)

6. Monitor Progress
(SDS-PAGE, MS, HPLC)

7. Purify Bioconjugate
(SEC, Dialysis)
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SPAAC Bioconjugation Protocol

1. Prepare Reagents
- Strained Alkyne-Biomolecule in azide-free buffer

- Azido-PEG4-alcohol stock solution

2. Conjugation Reaction
- Combine Strained Alkyne-Biomolecule and Azido-PEG4-alcohol

- Adjust final concentrations

3. Incubate
- Room Temperature (4-12h) or 4°C (12-24h)

4. Monitor Progress
(SDS-PAGE, MS, HPLC)

5. Purify Bioconjugate
(SEC, Dialysis)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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